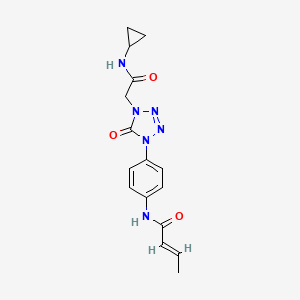

(E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound (E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide is a complex organic molecule that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, focusing on its mechanism of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring, which is known for its bioactivity. The structure can be broken down into several functional groups that contribute to its pharmacological properties. The presence of the cyclopropylamino group and the butenamide moiety are particularly noteworthy as they may influence the compound's interaction with biological targets.

Research indicates that compounds containing tetrazole rings often exhibit a range of biological activities, including anti-inflammatory and anticancer effects. The proposed mechanisms include:

- Caspase Inhibition : Similar compounds have shown the ability to inhibit caspase enzymes, which play a crucial role in apoptosis and inflammatory responses .

- Cytotoxicity : Studies have demonstrated that derivatives of tetrazole can induce cytotoxic effects in various cancer cell lines by disrupting cellular processes and promoting apoptosis .

Anticancer Activity

A study evaluating the cytotoxic effects of similar tetrazole derivatives reported significant antiproliferative activity against several tumor cell lines, including HCT116 (colon cancer) and MDA-MB231 (breast cancer). The IC50 values for these compounds were notably low, indicating high potency. For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5e | HCT116 | 15 |

| 5e | MDA-MB231 | 20 |

These results suggest that this compound may possess similar anticancer properties .

Anti-inflammatory Activity

In vitro studies on U937 cells (a human monocytic cell line) showed that related tetrazole compounds could inhibit the release of pro-inflammatory cytokines such as IL-1β when stimulated with lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.

Case Studies

- Caspase Inhibition : A series of experiments demonstrated that certain derivatives inhibited caspase activity effectively, with IC50 values indicating strong inhibitory effects at micromolar concentrations. This was observed in both enzyme assays and cellular models .

- Cytotoxicity Assessment : In a detailed cytotoxicity assay involving U937 cells, compounds were tested across a range of concentrations. Results indicated that at higher concentrations (100 µM), cell viability dropped significantly, confirming the cytotoxic potential of these compounds .

科学研究应用

Anticancer Activity

Research indicates that compounds similar to (E)-N-(4-(4-(2-(cyclopropylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)but-2-enamide exhibit significant anticancer properties. In vitro studies have shown that derivatives with similar structural features can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Potential

The anti-inflammatory activity of related compounds has been evaluated using molecular docking studies, suggesting that this compound may act as an effective inhibitor of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammatory processes . This property could be beneficial in developing treatments for chronic inflammatory diseases.

Antimicrobial Effects

Preliminary studies on structurally related compounds have indicated potential antimicrobial activity against various pathogens. The presence of both the cyclopropylamine and tetrazole functionalities may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Cardiovascular Diseases

Compounds derived from similar structures have been investigated for their role as P2Y12 antagonists, which are crucial in treating cardiovascular diseases by preventing platelet aggregation . The potential application of this compound in this area remains to be fully explored.

Diabetes Management

In silico studies suggest that derivatives can exhibit anti-diabetic properties by enhancing insulin sensitivity or modulating glucose metabolism . The exploration of this compound in diabetic models could provide insights into its therapeutic efficacy.

Case Studies and Research Findings

化学反应分析

Tetrazole Ring Reactivity

The 1H-tetrazole moiety (positions 1–5) exhibits characteristic reactivity patterns:

Electrophilic Substitution

-

The tetrazole's N2 position is susceptible to alkylation/arylations under metal-free conditions using tert-butyl hydroperoxide or diacyl peroxides (Search Result ).

-

Example reaction:

Tetrazole+R-O-O-R’Bu4NIN2-Alkylated TetrazoleThis mechanism involves radical intermediates, enabling regioselective functionalization.

Cycloaddition Reactions

-

The tetrazole’s electron-deficient nitrogen atoms participate in [3+2] cycloadditions with nitriles or thiocyanates in the presence of ZnCl₂/NaN₃ (Search Result ):

Nitrile+NaN3ZnCl2,Δ5-Substituted TetrazoleMicrowave-assisted synthesis (100–150°C, 3–10 min) enhances reaction efficiency .

Acid-Catalyzed Decomposition

-

Under strong acidic conditions (HCl, H₂SO₄), the tetrazole ring may decompose to form amines and nitrogen gas .

Enamide Group Reactivity

The (E)-but-2-enamide group (CH₂=CH–CO–NH–) undergoes:

Hydrolysis

-

Acidic/basic hydrolysis cleaves the enamide to yield trans-2-butenoic acid and aniline derivatives (Search Result ):

Enamide+H2OH+/OH−CH2=CHCOOH+Aromatic AmineReaction rates depend on steric hindrance from the para-substituted phenyl group.

Conjugate Addition

-

Nucleophiles (e.g., thiols, amines) add to the α,β-unsaturated carbonyl system:

Enamide+HS-R→CH2(SR)−CH2CONHR’

Cyclopropane-Amide Reactivity

The 2-(cyclopropylamino)-2-oxoethyl side chain undergoes:

Ring-Opening Reactions

-

Acidic conditions protonate the cyclopropane, leading to strain-driven ring opening:

Cyclopropane+H+→Linear CarbocationH2ODiol -

Transition metal catalysts (e.g., Pd) enable cross-coupling via C–C bond cleavage .

Amide Hydrolysis

-

The cyclopropylamide hydrolyzes under strong acids/bases to form cyclopropanecarboxylic acid:

RCONHC3H5+H2OHClRCOOH+C3H5NH2

Tetrazole Oxidation

-

The 5-oxo group may undergo further oxidation under strong oxidants (e.g., KMnO₄) to form carboxylic acids or ketones .

Enamide Epoxidation

-

Peracids (e.g., mCPBA) epoxidize the double bond:

CH2=CHCONHR+RCO3H→Epoxide

Stability Considerations

属性

IUPAC Name |

(E)-N-[4-[4-[2-(cyclopropylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-2-3-14(23)17-12-6-8-13(9-7-12)22-16(25)21(19-20-22)10-15(24)18-11-4-5-11/h2-3,6-9,11H,4-5,10H2,1H3,(H,17,23)(H,18,24)/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKAMEBXRVWYLD-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=C(C=C1)N2C(=O)N(N=N2)CC(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。